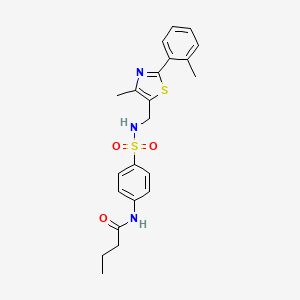

N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide is a sulfonamide-thiazole hybrid compound characterized by a 4-methyl-2-(o-tolyl)thiazole core linked to a sulfamoylphenyl group and a butyramide side chain. This compound is hypothesized to exhibit antimicrobial activity via inhibition of bacterial folate biosynthesis, a mechanism common to sulfonamide derivatives .

Properties

IUPAC Name |

N-[4-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-4-7-21(26)25-17-10-12-18(13-11-17)30(27,28)23-14-20-16(3)24-22(29-20)19-9-6-5-8-15(19)2/h5-6,8-13,23H,4,7,14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLOVUUQLMSHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide can be achieved through a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

Sulfamoylation: The thiazole derivative can be reacted with chlorosulfonic acid to introduce the sulfonamide group.

Coupling with 4-Aminobenzylamine: The sulfonamide intermediate can be coupled with 4-aminobenzylamine under basic conditions to form the desired product.

Butyramide Formation: Finally, the butyramide group can be introduced through an amidation reaction using butyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study enzyme interactions and protein binding.

Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide-Thiazole Class

A. Acyl Chain Length Variations

Compounds with analogous sulfamoylphenyl backbones but differing acyl chain lengths (e.g., pentanamide, hexanamide, heptanamide) were synthesized and characterized (). Key differences include:

| Compound Name | Acyl Chain Length | Yield (%) | Melting Point (°C) | [α]D (c, CH3OH) |

|---|---|---|---|---|

| N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) | C4 (butyramide) | 51.0 | 180–182 | +4.5° |

| Pentanamide (5b) | C5 | 45.4 | 174–176 | +5.7° |

| Hexanamide (5c) | C6 | 48.3 | 142–143 | +6.4° |

| Heptanamide (5d) | C7 | 45.4 | 143–144 | +4.7° |

- Trends: Longer acyl chains correlate with lower melting points, likely due to reduced crystallinity. Optical activity ([α]D) varies nonlinearly, suggesting conformational flexibility influenced by chain length .

B. Heterocyclic Core Modifications

- Thiazole vs. Isoxazole/1,2,4-Triazole: describes thiazoles linked to azo-sulfamethoxazole derivatives, which exhibit potent folate pathway inhibition (IC50 values in the nanomolar range for E. coli). The o-tolyl-thiazole group in the target compound may enhance membrane permeability compared to isoxazole-based analogues . highlights 1,2,4-triazole derivatives with sulfonylphenyl groups. These compounds exist in thione-thiol tautomeric forms, which stabilize interactions with bacterial dihydropteroate synthase (DHPS). The rigid thiazole core in the target compound may reduce tautomerism-related instability .

Pharmacological Activity

Antimicrobial Efficacy :

- The target compound’s sulfamoyl group likely inhibits DHPS, analogous to sulfamethoxazole derivatives in . However, the o-tolyl-thiazole substituent may broaden Gram-negative activity by counteracting efflux pump resistance mechanisms .

- Pyrazole-sulfonamide hybrids () showed MIC values of 8–32 µg/mL against S. aureus and E. coli. The target compound’s thiazole core may improve potency due to enhanced π-π stacking with DHPS aromatic residues .

Pesticidal Applications :

- describes thiazole derivatives (e.g., Compound P6) with trifluoropropylthio groups, exhibiting insecticidal activity. The target compound’s o-tolyl group may reduce pesticidal activity but improve selectivity for bacterial targets .

Biological Activity

N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide, identified by its CAS number 1448043-58-0, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, molecular structure, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 443.6 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1448043-58-0 |

| Molecular Formula | C22H25N3O3S2 |

| Molecular Weight | 443.6 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The thiazole derivative is reacted with butyric acid derivatives to form the final amide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have demonstrated that the compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines were determined using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptotic markers in cancer cells, suggesting it promotes programmed cell death.

- Reactive Oxygen Species (ROS) : The compound may enhance ROS production, leading to oxidative stress in cancer cells, further promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.